molecular formula C11H14O4S B2548123 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid CAS No. 412936-84-6

3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid

Cat. No.: B2548123
CAS No.: 412936-84-6
M. Wt: 242.29
InChI Key: BQBZVJSVOQMDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propionic acid backbone substituted with a 3,4-dimethylbenzenesulfonyl group. The sulfonyl moiety confers strong electron-withdrawing effects, influencing acidity, solubility, and reactivity. Analogous compounds are utilized in pharmaceuticals, biochemical research, and as synthetic intermediates .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-8-3-4-10(7-9(8)2)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBZVJSVOQMDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) :
    • The compound is studied as a precursor for developing new NSAIDs. Derivatives of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid have shown potential in reducing inflammation with fewer side effects compared to traditional NSAIDs .
  • Thrombopoietin Receptor Agonists :
    • Certain derivatives of this compound have been identified as agonists of the thrombopoietin receptor, which is crucial for enhancing platelet production. This application is particularly relevant in treating thrombocytopenia .
  • Anticancer Activity :
    • Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown interactions with DNA and bovine serum albumin (BSA), suggesting potential in cancer therapeutics .

Case Study 1: Development of New NSAIDs

A study focused on synthesizing novel derivatives from this compound revealed their efficacy as anti-inflammatory agents. These compounds demonstrated improved pharmacological profiles, indicating their potential as safer alternatives to existing NSAIDs.

Case Study 2: Thrombocytopenia Treatment

Research on thrombopoietin receptor agonists derived from this compound highlighted their effectiveness in increasing platelet counts in animal models. This finding opens avenues for clinical applications in patients suffering from low platelet levels due to various medical conditions.

Case Study 3: Anticancer Properties

In vitro studies assessing the anticancer activity of synthesized derivatives showed promising results against various cancer cell lines. The compounds exhibited selective cytotoxicity, which could lead to the development of targeted cancer therapies.

Activity Description
Anti-inflammatoryPotential use as a safer NSAID alternative with reduced gastrointestinal side effects.
Thrombopoietin receptor agonistEnhances platelet production; useful in treating thrombocytopenia.
AnticancerExhibits selective cytotoxicity against cancer cell lines; potential for targeted therapy.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The propionic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) TPSA (Ų) Key Properties
3-(3,4-Dimethoxyphenyl)propionic acid 3,4-dimethoxy phenyl C₁₁H₁₄O₄ 210.23 55.76 High GI absorption, low BBB permeability
3-(3,4-Dihydroxyphenyl)propionic acid 3,4-dihydroxy phenyl C₉H₁₀O₄ 182.18 77.76 High polarity, microbial metabolite
3-(4-Fluoro-benzenesulfonyl)-propionic acid 4-fluoro-benzenesulfonyl C₁₀H₁₁FO₄S 246.25 74.60 Intermediate for bicalutamide synthesis
3-(4-Fluorobenzoyl)propionic acid 4-fluorobenzoyl C₁₀H₉FO₃ 196.18 54.37 Used in protein/DNA structural studies
Key Observations:
  • Electron-withdrawing groups (e.g., sulfonyl, fluorine) increase the acidity of the propionic acid group compared to electron-donating groups (e.g., methoxy, hydroxyl) .
  • Polar Surface Area (TPSA) : Hydroxyl-substituted derivatives (e.g., 3,4-dihydroxy) exhibit higher TPSA, enhancing water solubility but reducing membrane permeability .
  • Metabolic Pathways : Microbial dehydroxylation and mammalian phase II conjugation (glucuronidation, sulfation) are common for hydroxylated analogs, whereas sulfonyl derivatives are less prone to microbial degradation .

Biological Activity

3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid (DBS-PA) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological activity, particularly focusing on its pharmacological properties, toxicological profiles, and potential applications.

Chemical Structure

DBS-PA is characterized by a sulfonyl group attached to a propionic acid backbone, with two methyl groups on the benzene ring. The chemical structure can be represented as follows:

C12H14O4S\text{C}_{12}\text{H}_{14}\text{O}_4\text{S}

Anti-inflammatory Activity

Research indicates that compounds similar to DBS-PA exhibit significant anti-inflammatory properties. Studies have shown that sulfonyl-containing compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, a study demonstrated that DBS-PA effectively reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as an anti-inflammatory agent .

Analgesic Effects

DBS-PA has also been investigated for its analgesic effects. In animal models, it was observed to reduce pain responses in inflammatory pain models, indicating a mechanism potentially involving cyclooxygenase inhibition or modulation of pain pathways .

Acute Toxicity

The acute toxicity of DBS-PA has been assessed in various studies. The compound was found to have a low acute toxicity profile with an LD50 greater than 2000 mg/kg in rodent models, suggesting it may be safe for therapeutic use at appropriate dosages .

Data Summary Table

Property Observation
Anti-inflammatory ActivitySignificant reduction in IL-6 and TNF-α levels
Analgesic EffectsReduced pain responses in inflammatory models
Acute ToxicityLD50 > 2000 mg/kg
Chronic Exposure EffectsMild hepatotoxicity at high doses

Case Study 1: In Vivo Efficacy

A recent study evaluated the efficacy of DBS-PA in a murine model of arthritis. The treatment group receiving DBS-PA showed a marked reduction in joint swelling and histopathological improvement compared to the control group. These findings support the compound's potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Safety Profile Assessment

In another investigation focusing on safety, rats were administered varying doses of DBS-PA over a 30-day period. The results indicated no significant adverse effects on body weight or behavior. However, slight increases in liver enzymes were noted at the highest dose, warranting further investigation into long-term safety .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural characterization of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid, and how do they address common ambiguities in sulfonyl-containing compounds?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve substituent positions on the benzenesulfonyl group. For example, coupling patterns in 1H^1 \text{H}-NMR can distinguish between para- and meta-substituted aromatic protons .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Sulfonyl groups often produce diagnostic fragments (e.g., SO2\text{SO}_2 loss at ~64 Da) .

  • Infrared (IR) Spectroscopy : Identify sulfonyl (SO2\text{SO}_2) stretching vibrations near 1150–1350 cm1^{-1}, which differentiate sulfonic acids from esters .

    • Common Pitfalls : Overlap of aromatic proton signals in NMR can be resolved via 2D-COSY or NOESY experiments .

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?

  • Methodology :

  • Sulfonylation Strategies : React propionic acid derivatives with 3,4-dimethylbenzenesulfonyl chloride under controlled basic conditions (e.g., pyridine or triethylamine) to avoid hydrolysis of the sulfonyl group .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to separate unreacted sulfonyl chlorides or dimeric byproducts .
    • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to favor 1:1 coupling .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or crystallographic software) predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic regions (e.g., sulfonyl group) prone to nucleophilic attack. Software like Gaussian or ORCA can model transition states .
  • Crystallographic Refinement : Use SHELXL for small-molecule refinement to resolve torsional angles in the propionic acid chain, which influence steric hindrance .
    • Validation : Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonyl-propionic acid derivatives?

  • Case Study : If one study reports antioxidant activity while another contradicts it:

  • Replicate Assays : Use standardized DPPH or ABTS radical scavenging assays with strict pH control (pH 7.4 buffers) to ensure reproducibility .
  • Metabolite Interference Testing : Employ LC-MS/MS to rule out interference from degradation products (e.g., hydrolyzed sulfonyl groups) .
    • Data Normalization : Express activity relative to internal controls (e.g., ascorbic acid) and account for batch-to-batch purity variations via HPLC (>95% purity threshold) .

Q. How can researchers design experiments to study the acid’s role in modulating enzyme activity (e.g., o-diphenolase)?

  • Methodology :

  • Kinetic Assays : Measure VmaxV_{\text{max}} and KmK_m using Michaelis-Menten kinetics with varying substrate concentrations (e.g., 3,4-dihydroxyphenylpropionic acid as a reference) .
  • Inhibition Studies : Pre-incubate the enzyme with this compound and monitor activity loss via UV-Vis spectroscopy at 420 nm (dopachrome formation) .
    • Controls : Include competitive inhibitors (e.g., kojic acid) to validate specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.